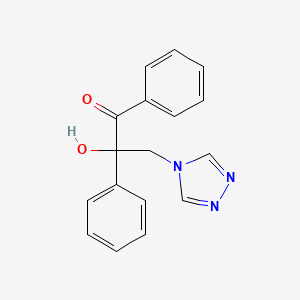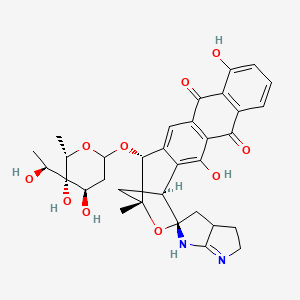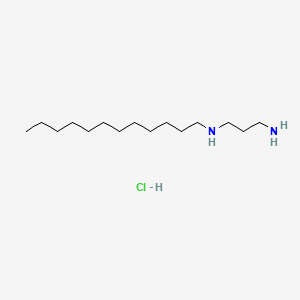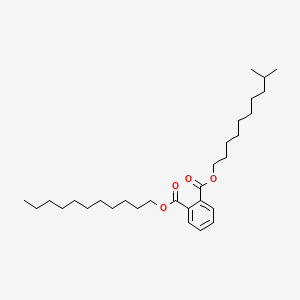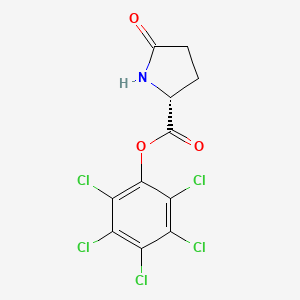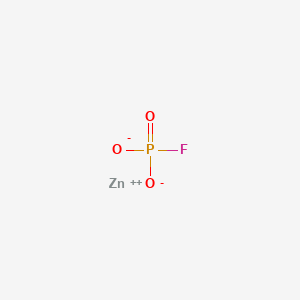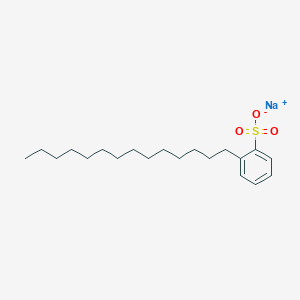
Sodium 2-tetradecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-tetradecylbenzenesulfonate is an organic compound that belongs to the class of alkylbenzenesulfonates. It is commonly used as a surfactant due to its ability to lower the surface tension of water, making it an effective cleaning agent. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic sulfonate group, which allows it to interact with both water and oil, making it useful in various industrial and household applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-tetradecylbenzenesulfonate is typically synthesized through the sulfonation of tetradecylbenzene. The process involves the reaction of tetradecylbenzene with sulfur trioxide or concentrated sulfuric acid to form tetradecylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in continuous reactors to ensure consistent product quality. The reaction conditions, such as temperature and concentration of sulfur trioxide, are carefully controlled to optimize yield and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-tetradecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group to a sulfinate or thiol group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyl chain can produce carboxylic acids, while substitution reactions can yield various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 2-tetradecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other organic compounds.
Biology: In biological research, it is used to lyse cells and solubilize proteins and lipids, facilitating the study of cellular components.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Wirkmechanismus
The mechanism of action of sodium 2-tetradecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This action is facilitated by the hydrophobic alkyl chain, which interacts with non-polar substances, and the hydrophilic sulfonate group, which interacts with water. This dual interaction enables the compound to effectively solubilize and remove hydrophobic substances from surfaces .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it slightly less effective in emulsifying larger hydrophobic molecules.
Sodium hexadecylbenzenesulfonate: Has a longer alkyl chain, providing better emulsification properties but potentially higher production costs.
Sodium octadecylbenzenesulfonate: Even longer alkyl chain, offering superior emulsification but with increased viscosity and potential handling challenges.
Uniqueness: Sodium 2-tetradecylbenzenesulfonate strikes a balance between chain length and surfactant efficiency, making it a versatile and cost-effective choice for various applications. Its unique combination of hydrophobic and hydrophilic properties allows it to perform effectively in a wide range of environments .
Eigenschaften
CAS-Nummer |
4206-42-2 |
|---|---|
Molekularformel |
C20H33NaO3S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
sodium;2-tetradecylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-20(19)24(21,22)23;/h14-15,17-18H,2-13,16H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
ZIGVUIYVPLQEAL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


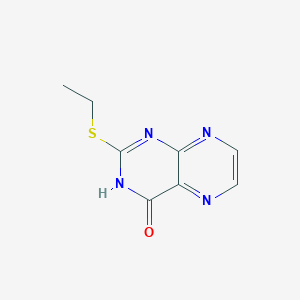
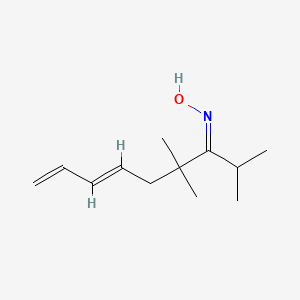

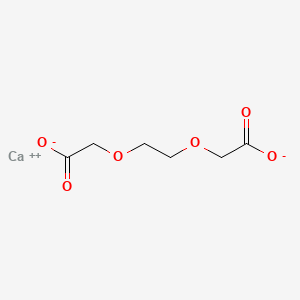
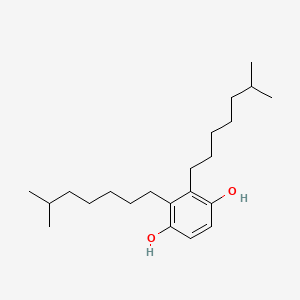
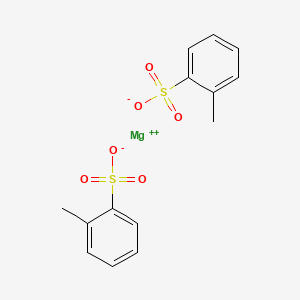
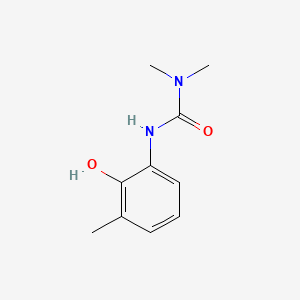
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
